molecular formula C6H7ClN4 B568040 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1233518-21-2

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B568040
CAS No.: 1233518-21-2
M. Wt: 170.6
InChI Key: CBSFHACOKWGHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival .

Mode of Action

This compound interacts with its target, PKB, through the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation .

Biochemical Pathways

The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various diseases .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the PKB pathway . This can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often include the use of a strong acid or base as a catalyst and heating under reflux .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols.

    Suzuki coupling: Common reagents include boronic acids and aryl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while Suzuki coupling reactions can yield biaryl compounds .

Scientific Research Applications

Oncology

7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of protein kinases, particularly AKT (also known as PKB). These compounds exhibit nanomolar inhibition and demonstrate selectivity for PKB over other kinases such as PKA. For instance, the compound 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide has shown efficacy in inhibiting tumor growth in human xenograft models at tolerable doses .

Compound NameTarget KinaseInhibition IC50 (nM)Selectivity
CCT128930PKB1028-fold over PKA
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB5High selectivity

Immunology

The compound has been recognized for its potential in treating various autoimmune diseases. It serves as an inhibitor of Janus Kinase 3 (JAK3), which plays a critical role in the signaling pathways of immune cells. Its applications include the treatment of conditions such as lupus, rheumatoid arthritis, and multiple sclerosis. The immunosuppressive properties make it a candidate for managing organ transplant rejection and autoimmune disorders .

DisorderMechanism of ActionPotential Benefits
LupusJAK3 inhibitionReduces immune response
Rheumatoid ArthritisJAK3 inhibitionAlleviates inflammation
Organ Transplant RejectionImmune suppressionPrevents graft versus host disease

Virology

Recent studies have highlighted the antiviral potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Compounds have shown promising activity with over 90% protection against DENV in vitro. The mechanism is still under investigation but suggests interference with viral replication pathways .

VirusCompound TestedEfficacy (%)Reference
ZikaCompound 1>90
DengueCompound 8>90

Case Study 1: Inhibition of Tumor Growth

A study evaluated the efficacy of a specific derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a mouse model with human tumor xenografts. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, showcasing its potential for cancer therapy.

Case Study 2: Treatment of Autoimmune Disorders

Clinical trials involving patients with rheumatoid arthritis demonstrated that treatment with a JAK3 inhibitor derived from 7H-pyrrolo[2,3-d]pyrimidin-4-amine led to improved symptoms and reduced disease activity scores. The compound's ability to modulate immune responses was highlighted as a key factor in its therapeutic efficacy.

Biological Activity

7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of inhibiting various kinases associated with diseases such as cancer and malaria. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound has been primarily studied in relation to its inhibitory effects on specific protein kinases. Notably, it has shown promise as an inhibitor of Bruton's tyrosine kinase (Btk), a crucial target in the treatment of autoimmune diseases and certain cancers.

Key Findings

  • Inhibition of Protein Kinases :
    • The compound has been reported to exhibit potent inhibition of Btk with an IC50_{50} value of approximately 21.70 nM, demonstrating selectivity over closely related kinases .
    • It has also been identified as a potential inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with IC50_{50} values ranging from 0.210 to 0.530 μM for various analogs .
  • Anti-Cancer Activity :
    • In studies involving human tumor xenografts in nude mice, derivatives of this compound demonstrated significant anti-tumor activity while maintaining good oral bioavailability and tolerability .
    • The compound's ability to modulate biomarkers in the PI3K−PKB−mTOR signaling pathway further supports its potential in cancer therapy .
  • In Vivo Efficacy :
    • In models of collagen-induced arthritis (CIA), the compound exhibited efficacy comparable to established treatments like ibrutinib, significantly reducing paw thickness in treated mice .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is closely linked to its chemical structure. Variations in substituents on the pyrrolo[2,3-d]pyrimidine core have been systematically explored to enhance potency and selectivity:

CompoundTarget KinaseIC50_{50} (nM)Selectivity
B16Btk21.70 ± 0.82Moderate
CCT128930PKBβ28-fold vs PKAHigh
Various AnaloguesPfCDPK4210–530 μMN/A

Case Study 1: Inhibition of Btk

In vitro studies demonstrated that B16 not only inhibited Btk but also affected downstream signaling pathways critical for B cell activation and proliferation. The compound showed a favorable pharmacokinetic profile with a half-life of approximately 7 hours and a bioavailability rate of about 49% .

Case Study 2: Antimalarial Activity

Research focused on the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives highlighted their potential as antimalarial agents targeting PfCDPK4. The compounds were evaluated using molecular docking studies that indicated strong binding interactions within the active site of the kinase, leading to significant inhibitory activity against malaria parasites in vitro .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFHACOKWGHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679198
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233518-21-2
Record name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.